

Copolymerization of vinylidene fluoride and hexafluoropropylene

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An Application Guide to the Synthesis and Characterization of Vinylidene Fluoride and Hexafluoropropylene Copolymers

Authored by: Gemini, Senior Application Scientist

This document serves as a detailed technical guide for the synthesis and characterization of vinylidene fluoride (VDF) and hexafluoropropylene (HFP) copolymers. These materials, commonly known as fluoroelastomers (FKM), are of significant commercial and research interest due to their exceptional thermal stability, chemical inertness, and weather resistance. This guide is intended for researchers and professionals in polymer science and material development, providing both the theoretical underpinnings and practical protocols for producing and analyzing P(VDF-co-HFP).

Scientific Principles and Foundational Concepts

The copolymerization of VDF ($\text{CH}_2=\text{CF}_2$) and HFP ($\text{CF}_2=\text{CFCF}_3$) is a cornerstone of fluoroelastomer production. The properties of the resulting copolymer are not merely an average of the two homopolymers but are a direct function of the copolymer composition and microstructure, which are in turn dictated by the polymerization kinetics and reaction conditions.

Monomer Reactivity and Copolymer Composition

The synthesis is typically achieved via a free-radical mechanism. The reactivity of each monomer towards a growing polymer chain radical determines the final composition of the

copolymer. This relationship is described by monomer reactivity ratios, r_{VDF} and r_{HFP} .

- $r_{\text{VDF}} > 1$: Indicates that a growing polymer chain with a VDF radical at its end prefers to add another VDF monomer.
- $r_{\text{HFP}} \approx 0$: Indicates that a growing chain with an HFP radical at its end has a very low probability of adding another HFP monomer; it strongly prefers to add a VDF monomer.[1][2][3]

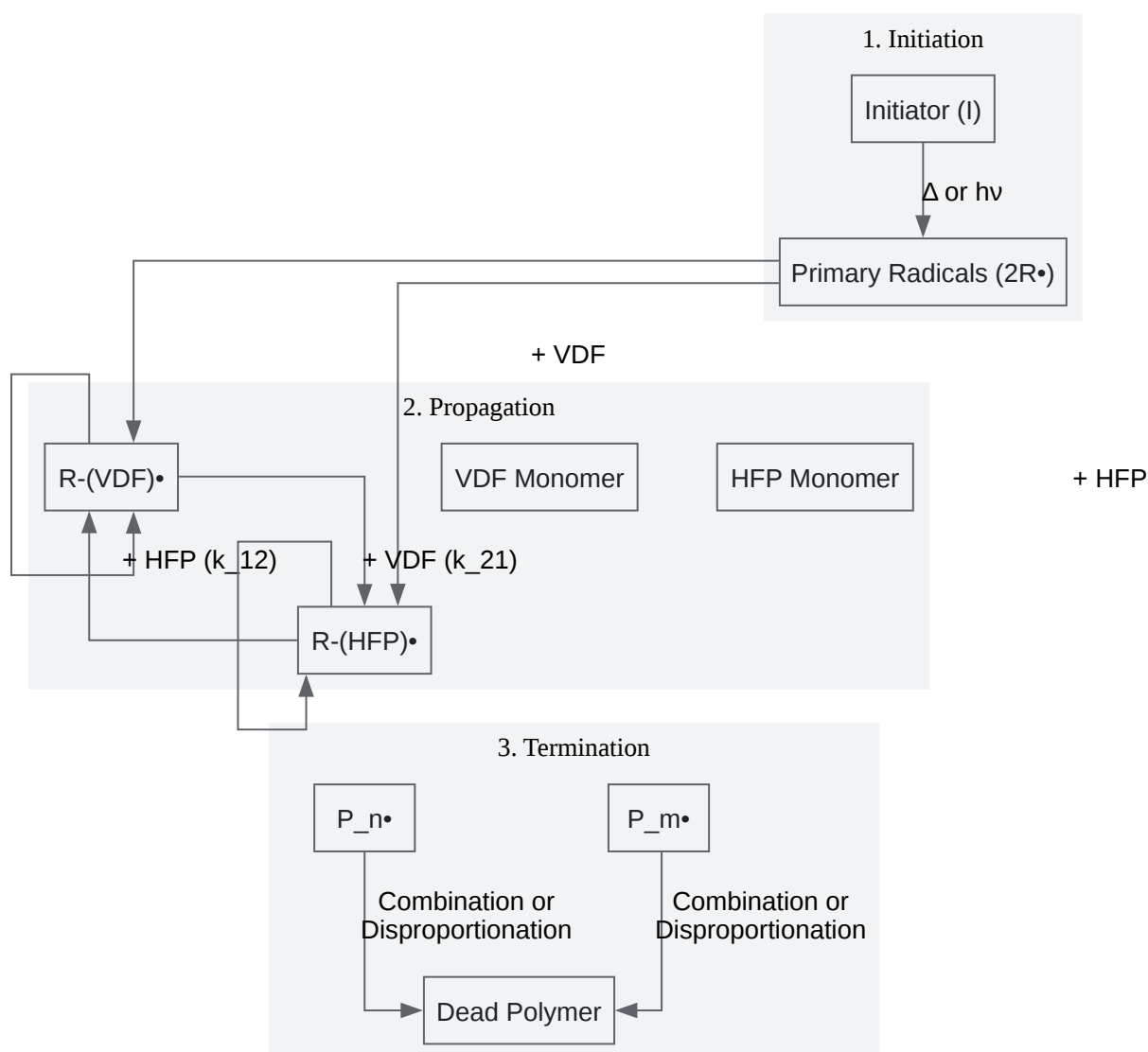
This kinetic reality means that HFP does not readily homopolymerize under these conditions and is instead incorporated into the polymer chain, interspersed with VDF units.[2] For the VDF-HFP system in supercritical CO_2 , reactivity ratios have been estimated as $r_{\text{VDF}} = 5.13$ and $r_{\text{HFP}} \approx 0$. [1][3] In emulsion copolymerization, different apparent reactivity ratios have been reported (e.g., $r_{\text{VDF}} = 0.86$ and $r_{\text{HFP}} = 1.88$), highlighting the influence of the reaction medium on polymerization kinetics.[4][5]

Structure-Property Relationship

The incorporation of the bulky, non-crystalline HFP monomer into the semi-crystalline polyvinylidene fluoride (PVDF) chain disrupts the polymer's ability to pack into ordered crystalline domains.[3][6] This is the key to tuning the material's properties:

- Low HFP Content (<15 mol%): The copolymer retains much of the character of PVDF, behaving as a flexible thermoplastic with reduced crystallinity and melting point.[3]
- High HFP Content (>20 mol%): The crystallinity is significantly disrupted, resulting in an amorphous material with a low glass transition temperature (T_g). These copolymers exhibit elastomeric (rubber-like) properties and are the basis for commercial fluoroelastomers like Viton™ and Tecnoflon™.[3][7]

The general mechanism for free-radical copolymerization is outlined below.



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Figure 1: General mechanism of VDF-HFP free-radical copolymerization.

Polymerization Methodologies and Protocols

The choice of polymerization method is critical and depends on factors such as desired polymer properties, scale, and environmental considerations. Emulsion and suspension polymerization are the most common commercial techniques.[\[8\]](#)[\[9\]](#)

Emulsion Polymerization

This heterogeneous technique involves dispersing the gaseous monomers in an aqueous phase with the aid of a surfactant. Polymerization occurs within micelles, leading to the formation of a stable polymer latex.[\[7\]](#)

Causality and Rationale:

- **Water as a Medium:** Provides an excellent heat sink for the highly exothermic polymerization reaction and is environmentally benign.[\[8\]](#)
- **Surfactant:** Typically a fluorosurfactant is used, as hydrocarbon-based surfactants can undergo chain transfer, reducing the polymer's molecular weight and stability.[\[6\]](#) The surfactant creates micelles, which are the primary loci of polymerization.
- **Initiator:** A water-soluble initiator, such as Ammonium Persulfate (APS), is used. The radical-generating species are formed in the aqueous phase and migrate into the micelles to initiate polymerization.[\[7\]](#)
- **Chain Transfer Agent (CTA):** Agents like ethyl acetate can be added to control the molecular weight of the polymer.[\[7\]](#)[\[10\]](#)[\[11\]](#)

Figure 2: Workflow for Emulsion Polymerization of P(VDF-co-HFP).

Protocol 2.1: Lab-Scale Emulsion Copolymerization

- **Reactor Setup:** Equip a high-pressure stainless steel autoclave (e.g., 1L) with a mechanical stirrer, thermocouple, pressure transducer, and inlet/outlet ports.
- **Charging:** Charge the reactor with deionized water (400 mL), a suitable fluorosurfactant (e.g., ammonium perfluorooctanoate, 2g), and a buffering agent if necessary.

- **Inerting:** Seal the reactor. Evacuate and backfill with nitrogen three times to remove all oxygen, which inhibits free-radical polymerization.
- **Heating and Pressurization:** Heat the reactor to the target temperature (e.g., 85°C) while stirring.^[7] Introduce the gaseous VDF/HFP monomer mixture to the desired operating pressure (e.g., 2.0-4.0 MPa).^[7] The ratio of monomers in the gas phase will determine the initial copolymer composition.
- **Initiation:** Prepare a fresh solution of Ammonium Persulfate (APS) initiator in deionized water. Inject the initiator solution into the reactor to start the polymerization.
- **Reaction:** Maintain the reactor pressure by continuously feeding the VDF/HFP gas mixture. The consumption of monomers is indicated by a pressure drop. Monitor the reaction for a set time (e.g., 4-8 hours) or until the desired conversion is reached.
- **Termination and Recovery:** Stop the monomer feed and cool the reactor to room temperature. Carefully vent any unreacted monomers.
- **Coagulation:** Discharge the resulting polymer latex into a beaker containing a coagulating agent (e.g., a solution of MgSO_4 or CaCl_2). The fine polymer particles will agglomerate and precipitate.
- **Washing and Drying:** Filter the precipitated polymer. Wash thoroughly with deionized water to remove residual salts and surfactant. Dry the polymer in a vacuum oven at 60-70°C to a constant weight.

Suspension Polymerization

In this method, monomer droplets are dispersed in an aqueous medium, and an oil-soluble initiator is used. Each monomer droplet acts as a tiny bulk polymerization reactor.^[12]

Causality and Rationale:

- **Dispersing Agent:** A dispersing agent (stabilizer), rather than a surfactant, is used to prevent the monomer droplets from coalescing.

- **Initiator:** The initiator must be soluble in the monomer phase (oil-soluble), such as an organic peroxide.[\[12\]](#)
- **Particle Size:** This method typically produces larger polymer particles (beads or pearls) compared to emulsion polymerization.

Figure 3: Workflow for Suspension Polymerization of P(VDF-co-HFP).

Protocol 2.2: Lab-Scale Suspension Copolymerization

- **Reactor Setup:** Use a similar high-pressure autoclave as in the emulsion method.
- **Charging:** Charge the reactor with deionized water (400 mL) and a suitable dispersing agent (e.g., methyl cellulose).
- **Inerting:** Seal and deoxygenate the reactor as previously described.
- **Monomer and Initiator Loading:** Introduce the liquid VDF/HFP monomers (if cooled below their boiling points) or pressurize with the gas mixture. Add an oil-soluble initiator (e.g., di-tert-butyl peroxide).
- **Reaction:** Heat the reactor to the target temperature (e.g., 30-60°C) under vigorous agitation to maintain the suspension of monomer droplets.[\[12\]](#) Maintain the temperature and pressure for the required reaction time (e.g., 15-22 hours).[\[12\]](#)
- **Recovery:** Cool and vent the reactor. The polymer will be present as solid beads or particles suspended in the water.
- **Washing and Drying:** Filter the polymer beads, wash them thoroughly with water, and dry in a vacuum oven.

Polymer Characterization

Post-synthesis characterization is essential to confirm the successful synthesis of the copolymer and to understand its properties.

Parameter	Technique	Typical Result / Information Obtained
Copolymer Composition	¹⁹ F Nuclear Magnetic Resonance (NMR) Spectroscopy	Quantifies the molar ratio of VDF to HFP units in the polymer chain by integrating characteristic signals. [4] [13] [14] [15]
Molecular Weight	Gel Permeation Chromatography (GPC)	Determines the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index ($\text{Đ} = \text{Mw}/\text{Mn}$). [1] [2] [16] [17]
Thermal Properties	Differential Scanning Calorimetry (DSC)	Measures glass transition temperature (Tg) and melting temperature (Tm). An increase in HFP content typically lowers Tm and makes Tg more prominent. [16] [18]
Chemical Structure	Fourier-Transform Infrared (FTIR) Spectroscopy	Confirms the presence of characteristic bonds (C-H, C-F) and can be used to identify specific crystalline phases of VDF units. [18]

Safety and Handling Precautions

Working with fluorinated monomers and polymers requires strict adherence to safety protocols.

- **Monomer Handling:** VDF and HFP are flammable gases.[\[19\]](#) They must be handled in a well-ventilated area, such as a fume hood, using appropriate high-pressure equipment.[\[20\]](#) Avoid all sources of ignition.[\[20\]](#)
- **Personal Protective Equipment (PPE):** Always wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[\[20\]](#)[\[21\]](#)

- **Thermal Decomposition:** Avoid overheating the final polymer. Thermal decomposition can release toxic and corrosive gases, including hydrogen fluoride (HF).[\[22\]](#) Ensure adequate ventilation during any melt processing.
- **Emergency Procedures:** Ensure emergency exits and safety showers are accessible.[\[20\]](#) In case of skin contact, wash the affected area with soap and water. In case of inhalation, move to fresh air.[\[20\]](#)

Key Applications

The unique properties of P(VDF-co-HFP) copolymers make them suitable for a wide range of demanding applications:

- **Sealing:** O-rings, gaskets, and seals for the aerospace, automotive, and chemical processing industries where high temperatures and aggressive chemicals are present.[\[7\]](#)
- **Energy Storage:** As binders for electrodes and as polymer electrolytes in lithium-ion batteries.[\[23\]](#)
- **Coatings:** Protective coatings for metals and fabrics due to their excellent weatherability and chemical resistance.[\[23\]](#)
- **Membranes:** Used in applications like distillation and filtration.[\[23\]](#)

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